molecular formula C22H22N2 B3849115 1'-(1H-indol-3-ylmethyl)spiro[indene-1,4'-piperidine]

1'-(1H-indol-3-ylmethyl)spiro[indene-1,4'-piperidine]

Cat. No.: B3849115
M. Wt: 314.4 g/mol
InChI Key: IDRSTMZWSSQLPE-UHFFFAOYSA-N
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Description

1’-(1H-indol-3-ylmethyl)spiro[indene-1,4’-piperidine] is a complex organic compound that features a spirocyclic structure, combining an indole moiety with an indene-piperidine system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(1H-indol-3-ylmethyl)spiro[indene-1,4’-piperidine] typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Spirocyclization: The indole derivative is then subjected to spirocyclization with an indene-piperidine precursor. This step often requires the use of strong bases or catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1’-(1H-indol-3-ylmethyl)spiro[indene-1,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common, especially on the indole ring, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

1’-(1H-indol-3-ylmethyl)spiro[indene-1,4’-piperidine] has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-(1H-indol-3-ylmethyl)spiro[indene-1,4’-piperidine] involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes. .

Comparison with Similar Compounds

    1H-indole-3-carboxaldehyde: Shares the indole moiety but lacks the spirocyclic structure.

    Spiro[indene-1,4’-piperidine]: Contains the spirocyclic structure but lacks the indole moiety.

Uniqueness: 1’-(1H-indol-3-ylmethyl)spiro[indene-1,4’-piperidine] is unique due to its combination of the indole and spirocyclic structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1'-(1H-indol-3-ylmethyl)spiro[indene-1,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2/c1-3-7-20-17(5-1)9-10-22(20)11-13-24(14-12-22)16-18-15-23-21-8-4-2-6-19(18)21/h1-10,15,23H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRSTMZWSSQLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C=CC3=CC=CC=C23)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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